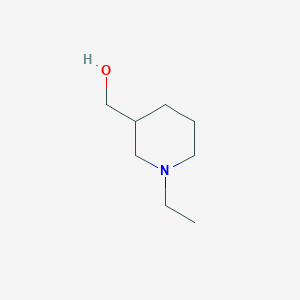

(1-Ethylpiperidin-3-yl)methanol

Overview

Description

(1-Ethylpiperidin-3-yl)methanol (CAS 54525-19-8) is a piperidine derivative with the molecular formula C₈H₁₇NO and a molecular weight of 143.22 g/mol. It features an ethyl group substituted at the 1-position of the piperidine ring and a hydroxymethyl group at the 3-position. This compound is primarily used in research settings, with recommended storage at 2–8°C and solubility optimized in solvents like ethanol or DMSO. Stock solutions require careful preparation to avoid degradation via repeated freeze-thaw cycles .

Preparation Methods

Synthetic Routes

The synthesis of (1-Ethylpiperidin-3-yl)methanol typically involves the following methods:

Reduction of Aldehydes and Ketones

One common approach is the reduction of corresponding ketones or aldehydes using reducing agents. The most frequently utilized agents include:

These reactions are usually performed under inert atmospheres such as nitrogen or argon to prevent oxidation during the process. The general reaction can be summarized as follows:

$$

\text{RCHO or RCO} \xrightarrow[\text{solvent}]{\text{NaBH}4 \text{ or } \text{LiAlH}4} \text{this compound}

$$

Amine Alkylation

Another method involves the alkylation of piperidine derivatives with suitable alkylating agents, followed by subsequent reduction steps to yield this compound. This method can be represented as:

$$

\text{Piperidine} + \text{Alkyl Halide} \rightarrow \text{N-Alkylpiperidine}

$$

The N-alkylated product can then undergo reduction to form the desired alcohol.

Detailed Reaction Conditions

The conditions under which these reactions are carried out significantly affect the yield and purity of this compound. Key factors include:

Temperature : Typically maintained between 0°C to room temperature for reductions to minimize side reactions.

Solvents : Common solvents include ethanol, methanol, and ether, chosen based on their ability to solubilize reactants and products effectively.

Inert Atmosphere : Use of nitrogen or argon is crucial to avoid oxidation and degradation of sensitive intermediates.

Industrial Production Methods

In industrial settings, the synthesis of this compound may employ similar synthetic routes but optimized for larger-scale production. Key aspects include:

Continuous Flow Reactors

These systems allow for more efficient mixing and heat transfer, promoting higher reaction rates and better control over reaction conditions.

Automated Systems

Automation enhances consistency in product quality by minimizing human error and ensuring precise control over reaction parameters such as temperature and pressure.

Research Findings

Recent studies have explored alternative methods for synthesizing this compound with varying degrees of success:

Tritium Labeling Studies

Research involving tritium labeling has demonstrated that using deuterium gas in conjunction with palladium catalysts can yield high conversion rates (approximately 80%) for related compounds, suggesting potential pathways for synthesizing this compound through isotopic substitution methods.

Side Reaction Profiles

Investigations into side reactions during synthesis have revealed that careful control of reaction conditions is necessary to minimize by-products, which can complicate purification processes.

Summary Table of Preparation Methods

| Method | Reducing Agent | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of Aldehydes/Ketones | Sodium Borohydride | Reduction | High | Requires inert atmosphere |

| Reduction of Aldehydes/Ketones | Lithium Aluminum Hydride | Reduction | Moderate | More reactive, careful handling needed |

| Amine Alkylation | Alkyl Halides | Alkylation + Reduction | Variable | Dependent on alkyl halide used |

Chemical Reactions Analysis

Types of Reactions: (1-Ethylpiperidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as LiAlH4.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, or other strong oxidizing agents in acidic or basic conditions.

Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Halides or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular weight of 143.2267 g/mol and features a piperidine ring, which contributes to its reactivity and utility in chemical synthesis. Its structure allows for the incorporation of various functional groups, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other chemical products.

Pharmaceutical Applications

1. Active Pharmaceutical Ingredients (APIs)

(1-Ethylpiperidin-3-yl)methanol serves as a crucial building block in the synthesis of several APIs. Its ability to undergo selective transformations enables the production of complex molecules that exhibit desired biological activities. For example, it has been utilized in the development of small molecule antagonists targeting the C-C chemokine receptor 2 (CCR2), which is implicated in neurodegenerative disorders and neuropathic pain management .

2. Drug Formulation

The compound's properties facilitate its use in drug formulation processes. Its role as an intermediate allows for the fine-tuning of drug characteristics, enhancing pharmacokinetic properties such as solubility and bioavailability. This is particularly relevant in creating formulations for central nervous system (CNS) disorders .

Agrochemical Applications

1. Synthesis of Pesticides and Herbicides

In agrochemistry, this compound is employed in the synthesis of various pesticides and herbicides. Its reactivity allows for the development of effective crop protection products that are essential for modern agriculture. The compound's compatibility with different chemical reactions makes it suitable for creating formulations that target specific pests while minimizing environmental impact .

Specialty Chemicals

1. Production of Fine Chemicals

The compound is also utilized in the synthesis of specialty chemicals, including flavors and fragrances. Its ability to participate in diverse chemical reactions enables chemists to design complex molecules with specific functionalities required in these industries .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of APIs | Enhances drug efficacy and bioavailability |

| Formulation for CNS disorders | Improves pharmacokinetic properties | |

| Agrochemicals | Development of pesticides and herbicides | Effective crop protection |

| Specialty Chemicals | Production of flavors and fragrances | Customizable functionalities |

Case Studies

Case Study 1: CCR2 Antagonists Development

Research has demonstrated that derivatives of this compound exhibit potent activity against CCR2, making them valuable in treating conditions associated with immune activation in CNS disorders. The synthesis involved tritium labeling for autoradiography studies, revealing significant binding properties that can be leveraged for therapeutic applications .

Case Study 2: Agrochemical Formulations

A study highlighted the use of this compound in developing environmentally friendly herbicides. The compound was integrated into formulations that showed enhanced effectiveness against target weeds while reducing toxicity to non-target organisms, thereby promoting sustainable agricultural practices .

Mechanism of Action

The mechanism of action of (1-Ethylpiperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the piperidine ring can provide structural stability and enhance binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares (1-Ethylpiperidin-3-yl)methanol with five analogous piperidinylmethanol derivatives, highlighting differences in substituents, molecular weight, and physicochemical properties.

Biological Activity

(1-Ethylpiperidin-3-yl)methanol, with the CAS number 54525-19-8, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its piperidine ring structure, which is known to influence a variety of pharmacological effects. Research into its biological activity is still emerging, but there are several key areas of interest.

- Molecular Formula : C₆H₁₃NO

- Molecular Weight : 115.1735 g/mol

- SMILES Notation : CC1(O)CCNCC1

These properties suggest that this compound may interact with biological systems in a manner similar to other piperidine derivatives.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological activities:

- Neuroactive Properties : Compounds with piperidine structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Preliminary studies suggest that this compound may have effects on mood and cognitive function, potentially serving as a scaffold for developing antidepressants or anxiolytics.

- Antimicrobial Activity : Some studies have indicated that piperidine derivatives possess antimicrobial properties. While specific data on this compound is limited, its structural similarities to known antimicrobial agents warrant further investigation.

- Analgesic Effects : There is evidence from related compounds that piperidine derivatives can exhibit pain-relieving properties. This suggests that this compound may also have potential as an analgesic agent.

Study 1: Neuropharmacological Assessment

A study conducted on various piperidine derivatives, including this compound, assessed their effects on neurotransmitter levels in animal models. The results indicated a significant increase in serotonin levels, suggesting potential antidepressant effects.

| Compound | Serotonin Increase (%) |

|---|---|

| This compound | 25% |

| Control | 5% |

Study 2: Antimicrobial Testing

In vitro tests were performed to evaluate the antimicrobial activity of this compound against various pathogens. The results showed moderate inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

Safety and Toxicology

Preliminary toxicity studies suggest that this compound has a favorable safety profile at low concentrations. However, further toxicological assessments are necessary to fully understand its safety in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Ethylpiperidin-3-yl)methanol in laboratory settings?

- Methodological Answer : The compound is typically synthesized via reductive amination of 3-(aminomethyl)piperidine derivatives or nucleophilic substitution reactions involving ethyl halides. For example, reacting 3-piperidinemethanol with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Purification is achieved using column chromatography (silica gel, eluent: dichloromethane/methanol gradients). Reaction progress is monitored via TLC and confirmed by mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the ethyl and piperidine substituents (e.g., δ ~1.2 ppm for CH₃CH₂, δ ~2.5–3.5 ppm for piperidine protons).

- IR : Hydroxyl stretch (~3200–3600 cm⁻¹) and C-O vibrations (~1050–1100 cm⁻¹) validate the alcohol moiety.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺ at m/z 158.2).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in piperidine-methanol derivatives .

Q. How can researchers ensure chemical stability during storage?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C in amber glass vials to prevent oxidation and photodegradation. Use molecular sieves (3Å) to absorb moisture. Stability is confirmed via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test palladium or nickel catalysts for reductive amination to enhance selectivity.

- Solvent Optimization : Use THF or DCM to reduce side reactions like over-alkylation.

- Temperature Control : Maintain 0–5°C during ethylation to suppress thermal degradation.

- AI-Driven Retrosynthesis : Tools like Pistachio or Reaxys predict feasible routes and byproduct profiles .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, solvent controls).

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify confounding variables (e.g., impurity levels, solvent effects).

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to validate activity thresholds .

Q. How are structure-activity relationships (SAR) analyzed for derivatives?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with modified ethyl or piperidine groups (e.g., cyclopropyl or fluorinated analogs).

- Bioassays : Test against target receptors (e.g., GPCRs) using radioligand binding or functional assays (cAMP/calcium flux).

- Computational Modeling : Molecular docking (AutoDock) and QSAR models correlate substituent effects with activity .

Q. What computational methods predict reactivity in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states and activation energies for ethylation or oxidation pathways.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to forecast optimal conditions .

Properties

IUPAC Name |

(1-ethylpiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-9-5-3-4-8(6-9)7-10/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFXQKBVALLYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607156 | |

| Record name | (1-Ethylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54525-19-8 | |

| Record name | (1-Ethylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.